molecular formula C14H17BrF3N B8165699 N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine

N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine

Cat. No.: B8165699
M. Wt: 336.19 g/mol
InChI Key: RVYGCLIGXYMIDD-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine: is an organic compound that features a cyclohexanamine moiety attached to a benzyl group substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine typically involves the following steps:

    Bromination: The starting material, 3,5-bis(trifluoromethyl)benzyl bromide, is prepared by brominating 3,5-bis(trifluoromethyl)toluene using bromine in the presence of a catalyst such as iron(III) bromide.

    Nucleophilic Substitution: The brominated intermediate is then reacted with cyclohexanamine under nucleophilic substitution conditions. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of 3,5-bis(trifluoromethyl)toluene are brominated in industrial reactors.

    Continuous Flow Reaction: The brominated product is continuously fed into a reactor containing cyclohexanamine, where the nucleophilic substitution occurs. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.

Scientific Research Applications

N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: The compound serves as a building block for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The cyclohexanamine moiety facilitates the compound’s penetration into biological membranes, allowing it to exert its effects at the cellular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 3-Bromobenzotrifluoride
  • 3,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

N-(3-Bromo-5-(trifluoromethyl)benzyl)cyclohexanamine is unique due to the presence of both bromine and trifluoromethyl groups on the benzyl moiety, combined with a cyclohexanamine group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3N/c15-12-7-10(6-11(8-12)14(16,17)18)9-19-13-4-2-1-3-5-13/h6-8,13,19H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYGCLIGXYMIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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